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molecular formula C12H18O B549288 Propofol CAS No. 2078-54-8

Propofol

Cat. No. B549288
M. Wt: 178.27 g/mol
InChI Key: OLBCVFGFOZPWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664452B2

Procedure details

The process for the preparation of highly pure 2,6-diisopropyl phenol (Formula I), comprises reacting p-hydroxy benzoic acid (Formula II) with an alkylating agent in presence of aq. mineral acid at a temperature in the range of 60-65° C. followed by basification with sodium hydroxide to yield crude 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III) including ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V, dimer impurity, 4,4′-oxydibenzoic acid of Formula IV, and the monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI and subsequently (a) washing with toluene at basic pH to remove the ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V; (b) washing with hot water to remove dimer impurity 4,4′-oxydibenzoic acid of Formula IV; (c) washing with methanol-water mixture, to remove monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI, followed by decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III), free from impurities of Formula IV, V and VI, in presence of high boiling solvent and a catalyst at high temperature to yield 2,6-diisopropyl phenol having purity of 99.9% by HPLC. 2,6-diisopropyl phenol thus obtained is substantially free of ether impurity 1,3-di(propan-2-yl)-2-(propan-2-yloxy)benzene of Formula VII and monoalkylated phenol impurity 2-(propan-2-yl) phenol of Formula VIII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([CH:17]([CH3:19])[CH3:18])[C:12]=1[O:13]C(C)C)C(O)=O)[CH3:3].O(C1C=CC(C(O)=O)=CC=1)C1C=CC(C(O)=O)=CC=1>CCOCC>[CH:17]([C:11]1[CH:10]=[CH:6][CH:5]=[C:4]([CH:2]([CH3:3])[CH3:1])[C:12]=1[OH:13])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C=1C=C(C(=O)O)C=C(C1OC(C)C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=C(C(=O)O)C=C1)C1=CC=C(C(=O)O)C=C1
Step Three
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI and subsequently (a) washing with toluene at basic pH
CUSTOM
Type
CUSTOM
Details
to remove the ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V
WASH
Type
WASH
Details
(b) washing with hot water
CUSTOM
Type
CUSTOM
Details
to remove dimer impurity 4,4′-oxydibenzoic acid of Formula IV
WASH
Type
WASH
Details
(c) washing with methanol-water mixture
CUSTOM
Type
CUSTOM
Details
to remove

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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